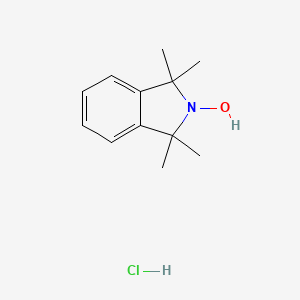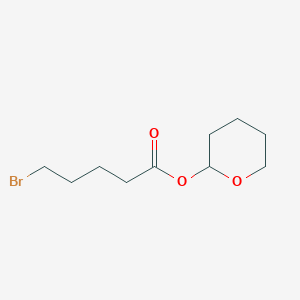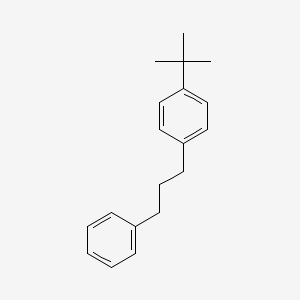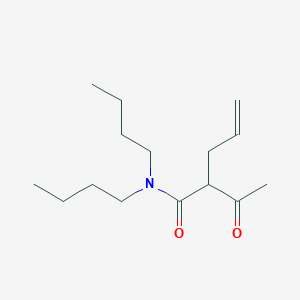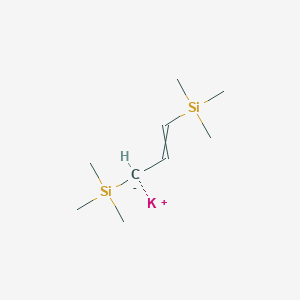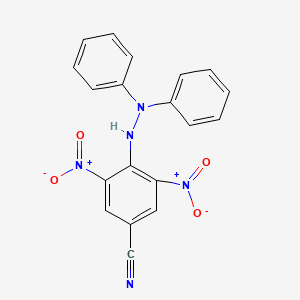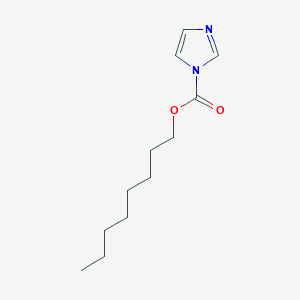
Octyl 1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms this compound is characterized by an octyl group attached to the imidazole ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 1H-imidazole-1-carboxylate typically involves the reaction of imidazole with octyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to overnight
The reaction can be represented as follows:
Imidazole+Octyl chloroformate→Octyl 1H-imidazole-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Octyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carboxylate group or the imidazole ring, leading to different products.
Substitution: The octyl group or the imidazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Octyl 1H-imidazole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the imidazole ring’s known biological activity.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of Octyl 1H-imidazole-1-carboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The octyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Octyl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:
Methyl 1H-imidazole-1-carboxylate: Similar structure but with a methyl group instead of an octyl group. It is less lipophilic and may have different biological activity.
Ethyl 1H-imidazole-1-carboxylate: Contains an ethyl group, offering different solubility and reactivity compared to the octyl derivative.
Benzyl 1H-imidazole-1-carboxylate: Features a benzyl group, which can provide additional aromatic interactions in biological systems.
The uniqueness of this compound lies in its octyl group, which imparts distinct physical and chemical properties, such as increased lipophilicity and potential for enhanced membrane permeability.
Properties
CAS No. |
153502-42-2 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
octyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-10-16-12(15)14-9-8-13-11-14/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
JDHZSCMNUCQTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


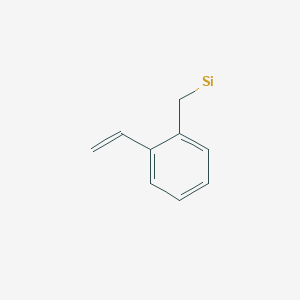
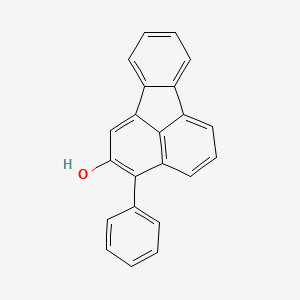
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
